Calcitriol D6

Vue d'ensemble

Description

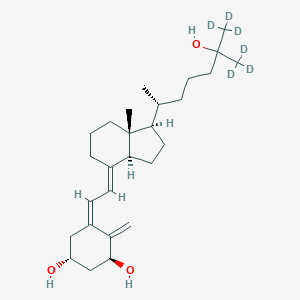

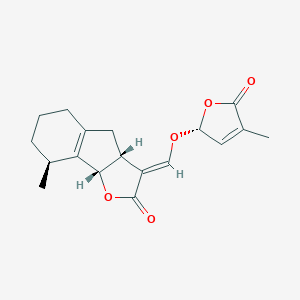

Le Calcitriol D6 est une forme deutérée du calcitriol, le métabolite actif de la vitamine D3. Il est souvent utilisé comme étalon interne en spectrométrie de masse pour la quantification du calcitriol en raison de ses propriétés chimiques similaires mais de sa masse distincte. Le calcitriol lui-même est crucial pour l'homéostasie du calcium et la santé osseuse, agissant comme une hormone qui régule l'absorption du calcium et du phosphate dans les intestins, la réabsorption dans les reins et la mobilisation des os .

Applications De Recherche Scientifique

Calcitriol D6 is widely used in scientific research due to its stability and similarity to natural calcitriol. Some key applications include:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of calcitriol levels in various samples.

Biology: Helps in studying the metabolism and function of vitamin D3 in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of calcitriol.

Industry: Employed in the development and quality control of vitamin D supplements and pharmaceuticals

Mécanisme D'action

Target of Action

Calcitriol D6, also known as Calcitriol-d6, is an active metabolite of vitamin D . Its primary targets are the Vitamin D Receptors (VDRs) , which are ubiquitously expressed in various cell types . The VDRs play a crucial role in the regulation of calcium and phosphate homeostasis, and skeletal health .

Mode of Action

This compound interacts with its primary targets, the VDRs, to induce genomic effects . It acts as a hormone that binds to and activates the VDR in the nucleus of the cell, which then increases the expression of many genes . This interaction results in the modulation (suppression or activation) of gene expression .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . It also modulates the action of cytokines and may regulate immune and inflammatory response, cell turnover, and cell differentiation .

Pharmacokinetics

The pharmacokinetics of this compound differ from vitamin D3 in several ways . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, this compound achieves target serum 25(OH)D concentrations more rapidly . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption and it is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue .

Result of Action

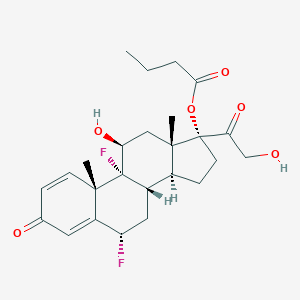

The result of this compound’s action is the increase in blood calcium (Ca 2+) mainly by increasing the uptake of calcium from the intestines . It can be given as a medication for the treatment of low blood calcium and hyperparathyroidism due to kidney disease, low blood calcium due to hypoparathyroidism, osteoporosis, osteomalacia, and familial hypophosphatemia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound in the body involves a series of conversion steps of 7-dehydrocholesterol from exposure to UV light . Therefore, sunlight exposure can affect the levels of this compound in the body. Additionally, the presence of certain diseases or conditions, such as obesity, liver disease, and malabsorption, can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Calcitriol D6 interacts with various enzymes, proteins, and other biomolecules. It binds to and activates the vitamin D receptor (VDR) in the nucleus of the cell, which then increases the expression of many genes . This interaction influences a wide range of biochemical reactions. For instance, it regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the vitamin D receptor (VDR) in the nucleus of the cell, which then increases the expression of many genes . This binding interaction with biomolecules leads to changes in gene expression and influences enzyme activation or inhibition . For instance, it can directly affect the activity of the mitochondrial large-conductance Ca2±regulated potassium channel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the application of this compound induces a rapid increase in total current, which reaches a maximum effect at 9–10 minutes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key regulator of calcium-phosphate homeostasis . It also influences the expression of genes encoding potassium channels

Transport and Distribution

This compound is transported and distributed within cells and tissues. The increased solubility and amphiphilicity of glycosylated metabolites may assist their transport across cell membranes

Subcellular Localization

It is known that this compound can modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Calcitriol D6 est synthétisé par un processus en plusieurs étapes à partir du 7-déhydrocholestérol. La synthèse implique une conversion photochimique en vitamine D3, suivie d'une hydroxylation dans le foie pour former la 25-hydroxyvitamine D3. Cet intermédiaire subit une nouvelle hydroxylation dans les reins pour produire du calcitriol. Pour la forme deutérée, des atomes de deutérium spécifiques sont introduits pendant la synthèse pour remplacer les atomes d'hydrogène, ce qui donne le this compound .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des étapes similaires à celles décrites ci-dessus, avec des processus de purification supplémentaires pour garantir la pureté élevée requise pour les étalons analytiques. Des techniques telles que la chromatographie liquide et la spectrométrie de masse sont utilisées pour vérifier la pureté et la concentration du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Calcitriol D6 subit diverses réactions chimiques, notamment des réactions d'hydroxylation, d'oxydation et de substitution. Ces réactions sont essentielles à sa synthèse et à ses modifications fonctionnelles.

Réactifs et conditions courants :

Hydroxylation : Implique généralement des enzymes comme la 25-hydroxylase et la 1α-hydroxylase dans les systèmes biologiques ou des catalyseurs chimiques dans les processus de synthèse.

Oxydation : Peut être réalisée à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Substitution : Implique des réactifs comme les halogènes ou les nucléophiles dans des conditions spécifiques pour remplacer les atomes d'hydrogène par du deutérium

Principaux produits : Le principal produit de ces réactions est le this compound, avec des sous-produits potentiels en fonction des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de sa stabilité et de sa similitude avec le calcitriol naturel. Voici quelques applications clés :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification précise des niveaux de calcitriol dans divers échantillons.

Biologie : Aide à l'étude du métabolisme et de la fonction de la vitamine D3 dans les systèmes biologiques.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion du calcitriol.

Industrie : Employé dans le développement et le contrôle de la qualité des compléments alimentaires et des produits pharmaceutiques à base de vitamine D

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur de la vitamine D, un récepteur nucléaire qui régule l'expression de divers gènes impliqués dans l'homéostasie du calcium et du phosphate. Lors de la liaison, le complexe récepteur-ligand se transloque dans le noyau, où il interagit avec des éléments sensibles à la vitamine D dans les régions promotrices des gènes cibles. Cette interaction module la transcription des gènes responsables de l'absorption du calcium dans les intestins, de la réabsorption dans les reins et de la mobilisation des os .

Composés similaires :

Cholécalciférol (vitamine D3) : Le précurseur du calcitriol, synthétisé dans la peau lors de l'exposition aux rayons UVB.

Calcifédiol (25-hydroxyvitamine D3) : Le métabolite intermédiaire formé dans le foie, qui est ensuite hydroxylé pour produire du calcitriol.

Ergocalciférol (vitamine D2) : Une forme de vitamine D d'origine végétale, similaire en fonction au cholécalciférol mais avec une structure de chaîne latérale différente

Unicité : Le this compound est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal à des fins analytiques. Sa stabilité et sa masse distincte permettent une quantification précise du calcitriol dans divers échantillons, ce qui le rend précieux dans les applications de recherche et industrielles.

Comparaison Avec Des Composés Similaires

Cholecalciferol (Vitamin D3): The precursor to calcitriol, synthesized in the skin upon exposure to UVB radiation.

Calcifediol (25-hydroxyvitamin D3): The intermediate metabolite formed in the liver, which is further hydroxylated to produce calcitriol.

Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, similar in function to cholecalciferol but with a different side chain structure

Uniqueness: Calcitriol D6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its stability and distinct mass allow for precise quantification of calcitriol in various samples, making it invaluable in research and industrial applications.

Propriétés

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-HLEVXKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515335 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78782-99-7 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Calcitriol D6 used as an internal standard for analyzing Calcitriol in plasma samples?

A1: this compound is a deuterated form of Calcitriol, meaning it has a very similar chemical structure with the addition of deuterium atoms. This makes it ideal as an internal standard for several reasons:

- Similar Chemical Behavior: this compound behaves almost identically to Calcitriol during sample preparation (extraction) and analysis (chromatographic separation and ionization). [] This helps to account for any losses or variations during these processes.

- Improved Accuracy and Precision: By comparing the signal from Calcitriol to the signal from the known amount of this compound added to the sample, variations in ionization efficiency and other analytical factors can be minimized. This leads to more accurate and precise measurements of Calcitriol concentrations. []

Q2: Can you explain the analytical method mentioned in the research paper and the role of this compound in it?

A2: The research paper describes an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method for quantifying Calcitriol in human plasma. [] Here's how this compound is utilized:

- Sample Preparation: A known amount of this compound is added to the plasma sample before extraction. []

- Extraction: Solid phase extraction using Phenomenex Strata-X cartridges is employed to isolate Calcitriol and this compound from the plasma matrix. []

- Chromatographic Separation: The extracted sample is injected into the UPLC system. Both Calcitriol and this compound are separated based on their chemical properties using a Waters Acquity UPLC BEH C18 column. []

- Detection and Quantification: The mass spectrometer selectively detects Calcitriol and this compound based on their specific precursor and product ion transitions. [] By comparing the peak area ratios of Calcitriol to this compound, the concentration of Calcitriol in the original plasma sample is accurately determined. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)